Product packaging for 2-(1,3-Dimethyl-butyl)-pyridine(Cat. No.:CAS No. 82563-71-1)

2-(1,3-Dimethyl-butyl)-pyridine

Cat. No.: B2532246
CAS No.: 82563-71-1
M. Wt: 163.264
InChI Key: BHUAGBBGQYYKCB-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-butyl)-pyridine is a chemical compound with the CAS Number 82563-71-1 and a molecular weight of 163.26 g/mol . Its molecular formula is C11H17N . This compound is part of the pyridine family, a class of heterocyclic organic compounds that are structurally related to benzene but with one methine group replaced by a nitrogen atom . Pyridine and its derivatives are of immense value in scientific research, particularly in the field of medicinal chemistry, where they are used as key scaffolds in the design of new pharmaceutical agents . The presence of the pyridine ring in a molecule can significantly improve its biochemical potency, metabolic stability, and cellular permeability, making it a privileged structure in drug discovery for conditions ranging from infectious diseases and cancer to neurological disorders . Researchers employ this specific alkylated pyridine derivative as a building block in organic synthesis and for the development of novel bioactive molecules. The compound is characterized by its SMILES notation, CC(C)CC(C1=NC=CC=C1)C . Handling of this material requires appropriate safety precautions. The compound has the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet for detailed handling and disposal information. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals . It must be stored according to the recommended conditions to maintain its stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B2532246 2-(1,3-Dimethyl-butyl)-pyridine CAS No. 82563-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpentan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)8-10(3)11-6-4-5-7-12-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUAGBBGQYYKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 1,3 Dimethyl Butyl Pyridine

Direct Alkylation Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

Directly introducing an alkyl group onto the pyridine ring is an atom-economical approach, but achieving regioselectivity, particularly at the C2 position with a sterically hindered alkyl group, can be challenging. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but reactions often yield mixtures of isomers. nih.govacs.org

Approaches for C2-Alkylation of Pyridine Precursors

The inherent reactivity of pyridine often leads to functionalization at the C2 position. However, to enhance selectivity and reactivity, pyridine N-oxides are commonly employed as versatile precursors. researchgate.net The N-oxide functionality activates the ring, making the C2 and C6 positions more susceptible to nucleophilic attack. The addition of Grignard or organolithium reagents to pyridine N-oxides, followed by a reduction or rearrangement step, can yield 2-substituted pyridines. organic-chemistry.org For instance, treatment with acetic anhydride (B1165640) can facilitate the reaction. organic-chemistry.org

Another powerful strategy involves the directed C-H activation of pyridines. Transition-metal catalysts, particularly those based on rare-earth metals, have been shown to catalyze the C-H addition of pyridines to olefins, providing an atom-economical route to alkylated derivatives. organic-chemistry.orgresearchgate.net Cationic half-sandwich rare-earth catalysts are effective for the C2-alkylation of pyridine with a range of olefins. organic-chemistry.org Similarly, visible-light-induced photoredox catalysis offers a mild method for the direct C2 alkylation of pyridine N-oxides, proceeding through a radical intermediate. nih.gov A straightforward method for regiodivergent alkylation allows for selective functionalization at either the C2 or C4 position by choosing a specific alkyllithium activator, with sec-butyllithium (B1581126) favoring C2-alkylation. acs.org

Method Precursor Reagents Key Features Reference(s)
Nucleophilic AdditionPyridine N-OxideGrignard Reagents (R-MgX), Acetic AnhydrideActivation of C2 position by N-oxide group. organic-chemistry.org
Photoredox CatalysisPyridine N-OxideAlkylating Agent, PhotocatalystMild reaction conditions, proceeds via radical mechanism. nih.gov
C-H ActivationPyridineOlefins, Rare-Earth Metal CatalystAtom-economical, direct functionalization. organic-chemistry.orgresearchgate.net
Regiodivergent AlkylationPyridine1,1-diborylalkanes, sec-butyllithiumHigh regioselectivity for C2 position. acs.org

Influence of Branched Alkyl Reagents on Reaction Efficiency and Selectivity

The use of branched alkyl reagents, such as those required to install the 1,3-dimethylbutyl group, introduces significant steric hindrance, which can profoundly impact reaction outcomes. acs.org In direct alkylation reactions, bulky nucleophiles may face difficulty approaching the C2 position, potentially leading to reduced yields or a shift in regioselectivity towards the more accessible C4 position.

For example, in nickel-catalyzed C4-selective additions, the reaction of pyridine with linear alkenes typically yields linear 4-alkylpyridines, whereas addition across a branched alkene like styrene (B11656) results in a branched alkyl substituent. acs.org This demonstrates the catalyst's ability to accommodate some steric bulk. However, highly branched structures like the 1,3-dimethylbutyl group can diminish reaction efficiency. acs.org The choice of catalyst and ligand is crucial; for instance, sterically encumbered phenoxyimine (FI) ligands on iron catalysts have proven effective in cross-coupling reactions involving alkyl groups. acs.org Similarly, in the regiodivergent alkylation using 1,1-diborylalkanes, the reaction scope was successfully demonstrated with various secondary alkyl groups, indicating its potential applicability for synthesizing 2-(1,3-Dimethyl-butyl)-pyridine. acs.org

Multicomponent Cyclization Reactions for Pyridine Core Formation

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the de novo synthesis of highly substituted pyridine rings in a single step. researchgate.net These reactions assemble the heterocyclic core from simple, acyclic precursors, providing a convergent approach to complex molecules. acsgcipr.org

Utility of Alkenones and 1,3-Dicarbonyl Compounds in Pyridine Annulation

Classic methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, rely on the condensation of carbonyl compounds, an ammonia (B1221849) source, and a dicarbonyl compound or its equivalent. acsgcipr.orgnih.gov In the context of synthesizing this compound, an α,β-unsaturated ketone (alkenone) incorporating the desired side chain would be a key precursor.

For example, a Bohlmann-Rahtz type synthesis could theoretically utilize an enamine derived from 4,6-dimethyl-2-heptanone reacted with a suitable diketone to construct the pyridine ring, directly installing the 1,3-dimethylbutyl group at the C2 position. acsgcipr.org This approach gives the aromatic pyridine directly through the elimination of small molecules like water. acsgcipr.org The Hantzsch synthesis, while typically yielding dihydropyridines that require a subsequent oxidation step, is also a viable route. acsgcipr.org The flexibility of MCRs allows for the combination of various aldehydes, ketones, malononitrile, and an ammonium (B1175870) source to generate diverse pyridine derivatives. researchgate.netacs.org

Reaction Type Key Precursors Product Key Features Reference(s)
Hantzsch SynthesisAldehyde, β-Ketoester (x2), AmmoniaDihydropyridine (B1217469)Requires subsequent oxidation to pyridine. acsgcipr.orgnih.gov
Bohlmann-Rahtz SynthesisEnamine, α,β-Unsaturated KetonePyridineDirect formation of the aromatic ring. acsgcipr.orgnih.gov
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-Diketone, Ammonia2-PyridoneForms a pyridone derivative. acsgcipr.org
Domino CyclizationAldehyde, Malononitrile, Thiol, BasePyridine-3,5-dicarbonitrileOne-pot, high bond-forming efficiency. acs.orgrsc.org

Catalytic Approaches to Pyridine Ring Synthesis

Modern pyridine synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. acsgcipr.org Metal catalysis is widely used to construct pyridine rings from simple building blocks through pathways that are disfavored under thermal conditions. acsgcipr.org For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green chemistry approach to symmetrical pyridines. acsgcipr.org

Multicomponent syntheses can also be significantly enhanced by catalysis. The use of catalysts like sodium chloride in aqueous media or magnetic nanoparticles (Fe3O4@g-C3N4-SO3H) can facilitate the one-pot synthesis of pyridines under environmentally friendly conditions. researchgate.net These catalytic MCRs are often amenable to microwave heating or flow chemistry, which can reduce reaction times and improve yields. acsgcipr.org Furthermore, [2+2+2] cycloadditions of alkynes and nitriles, often inaccessible thermally, can be achieved using metal catalysts to provide a convergent route to the pyridine core. acsgcipr.org

Derivatization from Precursors Incorporating the 1,3-Dimethyl-butyl Moiety

An alternative synthetic logic involves starting with a precursor molecule that already contains the 1,3-dimethylbutyl carbon skeleton. Subsequent chemical transformations are then performed to construct the pyridine ring or to convert a different heterocyclic system into the desired pyridine. This approach is advantageous when the side-chain precursor is readily available.

A plausible synthetic route could begin with 3,3-dimethylbutyraldehyde. google.com This aldehyde can undergo a series of reactions, such as an aldol (B89426) condensation with a ketone like acetone (B3395972) to form an α,β-unsaturated ketone. This intermediate, which now contains a significant portion of the required carbon framework, can then participate in a multicomponent cyclization reaction, for example, with a β-ketoester and an ammonia source, to form the substituted pyridine ring.

Another strategy involves the derivatization of existing molecules. For example, a precursor like 1-chloro-3,3-dimethylbutane (B46724) could be used in a Friedel-Crafts-type reaction to alkylate a suitable substrate, which is then converted to the target pyridine. google.com The key to this approach is the strategic incorporation of the 1,3-dimethylbutyl group into a molecule that can be efficiently transformed into the final product. This often involves the protection of functional groups and multiple synthetic steps but allows for precise control over the final structure. nih.govacs.org

Stereoselective Synthetic Routes Towards Chiral this compound Structures

Achieving the synthesis of enantiomerically pure or enriched this compound necessitates precise control over the stereochemistry at both the C1 and C3 positions of the butyl chain. This can be approached through two main strategies: the asymmetric construction of the branched alkyl group which is then coupled to the pyridine ring, or the direct asymmetric alkylation of a pyridine precursor.

Asymmetric Construction of the Branched Alkyl Chain

One of the primary strategies for synthesizing chiral this compound involves the initial preparation of a chiral 1,3-dimethyl-butyl fragment, which is subsequently attached to the pyridine ring. This approach allows for the establishment of the desired stereocenters in the side chain prior to its introduction to the heterocyclic core.

A variety of methods can be employed for the asymmetric synthesis of the chiral branched alkyl group. These include leveraging the "chiral pool," which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, derivatives of amino acids or terpenes can serve as precursors to the 1,3-dimethyl-butyl moiety.

Alternatively, asymmetric hydrogenation or alkylation reactions can be employed. For example, a prochiral α,β-unsaturated ester can be subjected to asymmetric hydrogenation using a chiral catalyst to establish one of the stereocenters. Subsequent modifications can then be made to introduce the second stereocenter.

A notable approach involves the stereoselective addition of organometallic reagents to chiral carbonyl compounds or their derivatives. The choice of chiral auxiliary or catalyst is crucial in directing the stereochemical outcome of these reactions.

Reagent/CatalystSubstrate TypeStereochemical OutcomeReference
Chiral Rhodium ComplexesProchiral AlkenesHigh Enantioselectivity nih.gov
Chiral N-heterocyclic carbenes (NHCs)Alkyl Pyridiniums and EnalsHigh Enantioselectivity researchgate.net
Organocuprates (Gilman Reagents)DihydropyranonesHigh Diastereoselectivity nih.gov

This table illustrates general approaches that could be adapted for the synthesis of the chiral alkyl fragment.

Once the chiral 1,3-dimethyl-butyl fragment, often in the form of an organometallic reagent (e.g., Grignard or organolithium) or an alkyl halide, is prepared, it can be coupled to a suitable pyridine derivative. Common coupling reactions include Kumada, Suzuki, or Negishi cross-coupling reactions, where a 2-halopyridine is reacted with the chiral organometallic reagent.

Control of Chiral Centers in the Pyridine Vicinity

Directly controlling the stereochemistry at the carbon atom attached to the pyridine ring during the alkylation process is a more convergent but often more challenging approach. This typically involves the asymmetric alkylation of a pyridine derivative.

One method involves the use of a chiral auxiliary attached to the pyridine nitrogen. This auxiliary directs the approach of the incoming alkylating agent to one face of the pyridine ring, thereby inducing chirality. Subsequent removal of the auxiliary reveals the chiral product.

Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective alkylation of pyridines. acs.orgacs.org The use of chiral ligands in combination with transition metals like nickel or rhodium can facilitate enantioselective alkylation at the C2 position of the pyridine ring. acs.org For instance, nickel/Lewis acid catalysis has been shown to achieve regioselective alkylation of pyridines. acs.org By employing a chiral ligand, it is conceivable to render this process asymmetric.

Another strategy involves the dearomatization of the pyridine ring to form a dihydropyridine intermediate, followed by an asymmetric addition reaction and subsequent re-aromatization. Chiral Brønsted acids or N-heterocyclic carbene (NHC) catalysts can be used to achieve high enantioselectivity in the dearomatization step. researchgate.net

The direct asymmetric alkylation of 2-alkylpyridines has also been reported, where the deprotonation of the 2-alkyl group with a chiral lithium amide base, followed by reaction with an electrophile, can proceed with high enantioselectivity. escholarship.org This strategy could potentially be applied by first introducing a methyl group at the 2-position of pyridine, followed by an asymmetric alkylation to build the rest of the chiral side chain.

MethodCatalyst/ReagentKey FeatureReference
Asymmetric C-H AlkylationChiral Metal Complex (e.g., Ni, Rh)Direct functionalization of the pyridine ring acs.org
Asymmetric Dearomatization-AdditionChiral Brønsted Acid or NHCFormation of chiral dihydropyridine intermediate researchgate.net
Chiral Auxiliary Directed AlkylationChiral group on pyridine nitrogenControls facial selectivity of alkylation researchgate.net
Asymmetric Alkylation of 2-AlkylpyridinesChiral Lithium Amide BaseEnantioselective deprotonation-alkylation escholarship.org

This table summarizes potential strategies for the direct asymmetric alkylation of pyridine to introduce the chiral side chain.

Chemical Reactivity and Transformation Mechanisms of 2 1,3 Dimethyl Butyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a primary site for reactions with electrophiles and Lewis acids. wikipedia.org

Lewis Acid-Base Interactions and Adduct Formation

The nitrogen atom in 2-(1,3-dimethyl-butyl)-pyridine, like in pyridine itself, possesses a lone pair of electrons, rendering it a Lewis base. libretexts.org It can react with Lewis acids, which are electron pair acceptors, to form adducts or complexes. libretexts.orgmeta-synthesis.com This interaction involves the donation of the nitrogen's lone pair into an empty orbital of the Lewis acid, forming a coordinate covalent bond. libretexts.orglibretexts.org

The strength of this interaction can be influenced by the nature of the Lewis acid and the steric hindrance posed by the 2-(1,3-dimethyl-butyl) group. While the alkyl group is generally electron-donating, which can enhance the basicity of the nitrogen, its significant bulk can sterically hinder the approach of a Lewis acid. This steric effect is a crucial factor in determining the stability and formation of Lewis acid-base adducts. For instance, in the context of adduct formation with boron trifluoride (BF3), the affinity of 4-substituted pyridines shows a correlation with the electronic properties of the substituent. libretexts.org

Studies on related systems have demonstrated the formation of complexes between pyridines and various Lewis acids, including metal ions and organometallic compounds. nih.gov For example, the interaction between pyridine derivatives and Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been shown to form B-N coordination bonds. nih.gov

N-Alkylation and Quaternization Processes

The nitrogen atom of this compound can be readily alkylated by reacting with alkyl halides, a process known as quaternization. semanticscholar.orgpharmaguideline.com This reaction leads to the formation of a quaternary pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. pharmaguideline.com

The rate and success of N-alkylation are influenced by several factors, including the reactivity of the alkylating agent and the steric environment around the nitrogen atom. The bulky 2-(1,3-dimethyl-butyl) group can sterically hinder the approach of the alkylating agent, potentially slowing down the reaction compared to less substituted pyridines. nih.gov For instance, the quaternization of 2-methylpyridine (B31789) is slower than that of pyridine, highlighting the impact of steric hindrance at the C-2 position. nih.gov Microwave-assisted synthesis has been shown to improve yields and shorten reaction times for the quaternization of various pyridine derivatives. semanticscholar.orgresearchgate.net

The general mechanism for N-alkylation involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide.

Table 1: Examples of N-Alkylation Reactions of Pyridine Derivatives This table is for illustrative purposes and may not directly involve this compound due to a lack of specific literature data.

Pyridine DerivativeAlkylating AgentProductReference
PyridineMethyl iodide1-Methylpyridinium iodide semanticscholar.org
α-Picoline2-Bromo-4'-nitroacetophenone1-[2-(4-Nitrophenyl)-2-oxoethyl]-2-methylpyridinium bromide semanticscholar.org
Pyridine-4-aldoxime1,3-Diiodopropane4-Hydroxyiminomethyl-1-(3-iodopropyl)pyridinium iodide semanticscholar.org

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org Conversely, it is more susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). wikipedia.orgquora.comstackexchange.com

Steric and Electronic Effects of the 2-(1,3-Dimethyl-butyl) Substituent on Reactivity

The 2-(1,3-dimethyl-butyl) substituent significantly influences the reactivity of the pyridine ring through a combination of steric and electronic effects.

Electronic Effects: The alkyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the pyridine ring, which would typically activate it towards electrophilic substitution and deactivate it towards nucleophilic substitution. However, the inherent electron-deficient nature of the pyridine ring still dominates its reactivity profile. wikipedia.org

Steric Effects: The bulky nature of the 2-(1,3-dimethyl-butyl) group presents a significant steric hindrance. This steric bulk can impede the approach of both electrophiles and nucleophiles, particularly at the adjacent C-3 position and, to a lesser extent, the C-6 position. This steric hindrance is often a dominant factor in determining the regioselectivity of reactions. nih.govnih.gov

Regioselectivity in Ring Functionalization

The position at which functionalization occurs on the pyridine ring is known as regioselectivity.

Electrophilic Substitution: Electrophilic substitution on pyridine typically occurs at the C-3 and C-5 positions, as the intermediates formed by attack at these positions are more stable than those formed by attack at C-2, C-4, or C-6. quimicaorganica.orgquora.com The positive charge in the intermediate is not placed on the electronegative nitrogen atom. quora.com For 2-substituted pyridines, electrophilic attack is generally directed to the C-5 position to minimize steric clash with the substituent at C-2. The electron-donating nature of the alkyl group at C-2 would favor electrophilic attack at C-3 and C-5. However, direct electrophilic substitution on pyridine and its alkyl derivatives often requires harsh conditions and can be difficult to achieve. wikipedia.orgyoutube.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyridine ring is favored at the C-2, C-4, and C-6 positions because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. quora.comstackexchange.com In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be expected to occur at the C-4 and C-6 positions. The steric bulk of the 2-(1,3-dimethyl-butyl) group would likely hinder attack at the C-6 position, making the C-4 position the most probable site for nucleophilic substitution. Studies on pyridinium salts have shown that substituents can direct nucleophilic addition to either the ortho or para positions. chemrxiv.org

Radical Reactions Involving the Pyridine Core and Alkyl Chain

Radical reactions offer an alternative pathway for the functionalization of pyridine rings, often with different regioselectivity compared to ionic reactions. The Minisci reaction, for example, involves the addition of a radical to an electron-deficient heteroaromatic ring. nih.gov

For pyridines, radical attack is generally favored at the C-2 and C-4 positions. nih.gov In this compound, the C-2 position is blocked, so radical addition would be expected to occur primarily at the C-4 position. The regioselectivity of radical reactions can be influenced by the nature of the radical and the reaction conditions, such as solvent and pH. nih.gov

The alkyl chain itself can also participate in radical reactions. The C-H bonds on the 1,3-dimethyl-butyl group can undergo radical abstraction, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, such as allylation. beilstein-journals.org The initiation of such radical reactions can be achieved using light or radical initiators. youtube.com

Functionalization and Modification of the 1,3-Dimethyl-butyl Side Chain

The 1,3-dimethyl-butyl side chain of this compound offers several sites for chemical modification. The most reactive of these is the benzylic C-H bond due to the stabilization of radical or anionic intermediates by the adjacent pyridine ring. This enhanced reactivity allows for selective functionalization at this position, opening avenues for the synthesis of a variety of derivatives.

Selective Oxidation:

The benzylic carbon of the 1,3-dimethyl-butyl side chain is susceptible to oxidation to form a ketone, 1-(pyridin-2-yl)-1,3-dimethyl-butan-1-one. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carbonyl group which can serve as a handle for further derivatization. Various catalytic systems have been developed for the benzylic C-H oxidation of alkylarenes, and these principles can be extended to alkylpyridines.

Recent advances in this field have highlighted the use of metal-catalyzed, electrochemical, and photochemical methods. For instance, copper, cobalt, chromium, and manganese catalysts in combination with oxidants like tert-butyl hydroperoxide (TBHP) have been effectively used for the oxidation of alkylarenes to ketones. While specific studies on this compound are not prevalent, the general mechanisms provide a framework for its selective oxidation. The reaction typically proceeds through the formation of a benzylic radical, which is then oxidized to the corresponding ketone.

The table below summarizes representative conditions for the benzylic oxidation of alkylarenes to ketones, which can be considered analogous for the oxidation of the 1,3-dimethyl-butyl side chain of this compound.

Catalyst/Reagent SystemOxidantSubstrate ExampleProductYield (%)Reference
CuCl₂·2H₂O/BQC70% aq. TBHPEthylbenzeneAcetophenone95 acs.org
V₂O₅@TiO₂TBHPEthylbenzeneAcetophenone94 acs.org
FluoresceinO₂ (air)EthylbenzeneAcetophenone81 acs.org

Selective Reduction:

The reduction of the 1,3-dimethyl-butyl side chain can be approached through the reduction of a functional group introduced at the benzylic position. For example, if the side chain is first oxidized to the corresponding ketone, this ketone can then be reduced to a secondary alcohol, 1-(pyridin-2-yl)-1,3-dimethyl-butan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are known to reduce ketones to secondary alcohols efficiently.

Furthermore, the resulting benzylic alcohol can be further reduced to the corresponding alkane, effectively removing the hydroxyl group. This deoxygenation can be achieved using various methods, including the use of aqueous hydroiodic acid in acetic acid. This method has been shown to be effective for the reduction of benzylic alcohols to the corresponding alkanes.

The following table outlines general conditions for the reduction of benzylic ketones and alcohols, which are applicable to derivatives of this compound.

SubstrateReagent SystemProductYield (%)Reference
AcetophenoneNaBH₄1-Phenylethanol>95 ncert.nic.in
1-PhenylethanolHI/AcOHEthylbenzeneHigh nih.gov

The enhanced acidity of the benzylic proton on the 1,3-dimethyl-butyl side chain allows for its removal by a strong base, generating a benzylic anion. This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups, leading to the synthesis of novel derivatives. This C-H activation strategy is a powerful tool for the diversification of alkylpyridines.

For instance, deprotonation with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) or an alkyllithium reagent can be followed by reaction with alkyl halides, carbonyl compounds, or other electrophiles. This approach allows for the formation of new carbon-carbon bonds at the benzylic position, leading to more complex molecular architectures.

The table below presents examples of benzylic C-H functionalization of alkylpyridines, illustrating the potential for creating derivatives of this compound.

AlkylpyridineBaseElectrophileProductYield (%)Reference
2-EthylpyridineKHMDSStyrene (B11656)2-(1-Phenyl-3-pentyl)pyridine92 beilstein-journals.org
2-Methylpyridinen-BuLi1-Octene2-Nonylpyridine85 beilstein-journals.org

These transformations highlight the versatility of the 1,3-dimethyl-butyl side chain as a platform for generating a wide array of novel 2-substituted pyridine derivatives with potential applications in various fields of chemistry.

No Specific Data Available for this compound in Coordination Chemistry

Extensive research has been conducted to gather information on the coordination chemistry of the specific chemical compound This compound . Despite a thorough search of scientific literature and chemical databases, no specific studies, experimental data, or research findings concerning the coordination behavior, metal complexation, or catalytic applications of this particular compound could be located.

The performed searches included inquiries into:

The coordination chemistry of this compound.

Metal complexes involving this compound as a ligand.

The synthesis and characterization of such complexes.

X-ray crystallographic data for any potential metal complexes.

Spectroscopic data (NMR, IR, UV-Vis) of its coordination compounds.

The influence of its steric and electronic properties on coordination.

Catalytic applications of its metal complexes in homogeneous catalysis.

The search was broadened to include structurally related and sterically hindered 2-alkylpyridines to infer potential properties. While this yielded general principles of coordination chemistry for this class of ligands, no data tables or detailed research findings for the specific compound are available.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, such as data tables and detailed research findings, as no such information appears to be published in the accessible scientific literature.

To provide a comprehensive article on a related topic, a broader subject, such as the "Coordination Chemistry of Sterically Hindered 2-Alkylpyridines," could be explored. This would allow for the inclusion of detailed research findings and data from a range of analogous compounds, providing insights into the principles of ligand design, complexation, and catalysis that would be generally applicable to compounds like this compound.

Coordination Chemistry of 2 1,3 Dimethyl Butyl Pyridine

Catalytic Applications of 2-(1,3-Dimethyl-butyl)-pyridine Metal Complexes

Development of Novel Catalytic Systems

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the use of This compound in the development of novel catalytic systems. This particular substituted pyridine (B92270) does not appear as a ligand in published studies on catalysis. Therefore, detailed research findings and data tables for its specific catalytic applications cannot be provided.

However, to provide context on how similar pyridine-based ligands are utilized in catalysis, this section will discuss the general principles and applications of substituted pyridines in the development of novel catalytic systems.

The coordination of pyridine derivatives to metal centers is a widely employed strategy in the design of catalysts. The electronic and steric properties of the pyridine ligand can be finely tuned by altering the substituents on the pyridine ring, which in turn influences the activity, selectivity, and stability of the resulting metal complex catalyst. alfachemic.comnih.gov

Influence of Substituents on Catalytic Activity

The electronic nature of substituents on the pyridine ring plays a crucial role in modulating the catalytic properties of the metal complex. nih.gov Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its Lewis basicity and its ability to donate electron density to the metal center. alfachemic.comnih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it a weaker donor. nih.gov

This modulation of the metal center's electronics can have a profound impact on the catalytic cycle. For instance, in palladium(II)-catalyzed reactions like the Suzuki-Miyaura and Heck cross-coupling reactions, the basicity of the pyridine ligand can influence the efficiency of the catalyst. nih.govresearchgate.net Studies on a series of Pd(II) complexes with 4-substituted pyridine ligands have shown a correlation between the ligand's basicity (as indicated by its pKa value) and the catalytic performance. researchgate.net

Similarly, in iron-catalyzed cross-coupling reactions, the choice of a pyridine-based ligand can be critical. For example, in the Suzuki-Miyaura cross-coupling, phenoxyimine iron complexes bearing pyridine or 4-dimethylaminopyridine (B28879) (DMAP) ligands have been synthesized and studied. acs.org The addition of DMAP, a more basic pyridine derivative, was found to suppress catalyst deactivation pathways and improve the performance of the cross-coupling reaction. acs.org

Gold complexes also utilize pyridine ligands in catalysis. The catalytic activity of bis(pyridine)gold(III) complexes in the cyclopropanation of styrene (B11656) is influenced by the electron density of the pyridine ligands. acs.org Systematic studies have demonstrated that the electronic properties of the pyridine ligand have a pivotal influence on the catalytic activity of the Au(III) center. acs.org

Steric Effects in Pyridine-Based Catalysts

Beyond electronic effects, the steric bulk of substituents on the pyridine ring can influence the coordination environment of the metal center, affecting substrate approach and the selectivity of the reaction. While the 2-(1,3-Dimethyl-butyl) group would impart significant steric hindrance near the metal center, no specific examples of its application in catalysis have been documented in the reviewed literature. In general, bulky substituents at the 2- and 6-positions of the pyridine ring can create a specific coordination pocket around the metal, which can be exploited to control stereoselectivity in asymmetric catalysis.

Computational and Theoretical Investigations of 2 1,3 Dimethyl Butyl Pyridine

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its three-dimensional structure and the distribution of electrons.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are routinely used to optimize the geometry of organic molecules and predict their electronic properties. nih.govnih.gov

For 2-(1,3-dimethyl-butyl)-pyridine, a DFT optimization would yield the equilibrium geometry, including key bond lengths, bond angles, and dihedral angles. The presence of the electron-donating alkyl group at the C2 position is expected to cause minor perturbations to the pyridine (B92270) ring structure compared to the unsubstituted parent molecule. The C2-N bond may exhibit slight lengthening due to steric hindrance and electronic effects from the bulky substituent. researchgate.net The distribution of electron density, calculated via methods like Natural Bond Orbital (NBO) analysis, would likely show an increased electron density on the pyridine nitrogen atom due to the inductive effect of the alkyl group.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations (Note: These are illustrative values based on typical DFT results for pyridine and 2-alkylpyridines. The numbering scheme is provided in the final table.)

ParameterPredicted ValueDescription
Bond Lengths (Å)
N1-C21.345Pyridine Ring
C2-C71.520Ring-Substituent Bond
C3-C41.390Pyridine Ring
C7-C81.540Alkyl Chain
C8-C91.535Alkyl Chain
**Bond Angles (°) **
C6-N1-C2117.5Pyridine Ring
N1-C2-C3123.0Pyridine Ring
N1-C2-C7116.0Steric Influence of Alkyl Group
C3-C2-C7121.0Steric Influence of Alkyl Group
Dihedral Angles (°)
N1-C2-C7-C8~180Defines a likely low-energy conformation

This interactive table provides predicted geometric parameters for this compound.

Ab initio methods, which solve the electronic Schrödinger equation from first principles without empirical parameters, offer a higher level of theory. rsc.org Techniques range from the foundational Hartree-Fock (HF) method to more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T). nih.govnih.gov

While computationally more demanding, these methods are the gold standard for calculating accurate electronic energies and properties. For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results from more cost-effective DFT methods. They are particularly valuable for obtaining precise ionization potentials, electron affinities, and confirming the electronic ground state. rsc.org The use of such methods confirms that the highest occupied molecular orbital (HOMO) would be primarily located on the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) would also be centered on the π-system of the heterocycle.

Conformational Analysis of the Branched Alkyl Chain and its Impact on Overall Molecular Geometry

The branched 1,3-dimethylbutyl substituent introduces significant conformational flexibility. ifes.edu.br A key aspect of the theoretical investigation is the conformational analysis to identify the most stable arrangements (conformers) of this alkyl chain relative to the pyridine ring. ifes.edu.brbeilstein-journals.org This is typically achieved by systematically rotating the single bonds, primarily the C2-C7 bond (connecting the ring and the chain) and the C7-C8 bond within the chain, and calculating the potential energy at each step.

Studies on similar 2-alkylpyridines have shown that the conformational preferences are often governed by subtle electronic and steric interactions. colostate.edu A stabilizing interaction between an α-hydrogen on the alkyl substituent and the lone pair of electrons on the ring nitrogen can influence the rotational barrier. colostate.edu For this compound, the lowest energy conformer would likely position the bulky part of the alkyl chain away from the C3-H of the pyridine ring to minimize steric clash.

Table 2: Representative Conformational Energy Profile for this compound (Note: These are hypothetical values illustrating a potential energy surface scan around the C2-C7 bond.)

Dihedral Angle (C3-C2-C7-H)Relative Energy (kcal/mol)Conformation Description
+3.5Eclipsed (H syn-periplanar to C3) - High Energy
60°+0.5Gauche
120°+2.8Eclipsed - High Energy
180°0.0Anti (H anti-periplanar to C3) - Global Minimum

This interactive table shows a hypothetical energy profile for rotation around the bond connecting the alkyl chain to the pyridine ring.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. muni.cz

Modern DFT calculations, often combined with specialized methods like Gauge-Including Atomic Orbital (GIAO), can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnyu.edu For this compound, the calculations would predict distinct signals for each unique carbon and hydrogen atom. The proton on C6 would be the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom. The various methyl groups on the branched chain would appear as distinct signals in the upfield region of the spectrum. Comparing computed shifts for several low-energy conformers, weighted by their Boltzmann population, can yield a final predicted spectrum that closely matches experimental data. comporgchem.com

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. nih.gov A frequency calculation on the optimized geometry of this compound would yield a set of normal modes. muni.czmdpi.com These modes can be assigned to specific molecular motions, such as pyridine ring breathing modes, C-H stretching and bending, and vibrations within the alkyl chain. The presence of the substituent would cause characteristic shifts in the ring vibration frequencies compared to unsubstituted pyridine.

Table 3: Predicted Spectroscopic Data for this compound (Note: Illustrative values based on typical computational results for similar molecules.)

Data TypeAtom/GroupPredicted ValueAssignment/Comment
¹³C NMR C2~163 ppmSubstituted ring carbon, deshielded
C6~150 ppmRing carbon adjacent to N
C4~136 ppmRing carbon para to N
C7~40 ppmMethine carbon on alkyl chain
C11~22 ppmTerminal methyl carbon
¹H NMR H6~8.5 ppmRing proton adjacent to N, most deshielded
H7~2.9 ppmMethine proton on alkyl chain
H11~0.9 ppmTerminal methyl protons
Vibrational Frequencies Ring~1015 cm⁻¹Pyridine ring breathing mode
C-H~2960 cm⁻¹Alkyl C-H stretching (asymmetric)
C-H~1460 cm⁻¹Alkyl C-H bending (scissoring)

This interactive table presents predicted NMR and vibrational spectroscopy data.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of short-lived intermediates and transition states that are difficult or impossible to observe experimentally. nih.gov For a substituted pyridine like the title compound, a relevant reaction to study would be its behavior with strong bases, such as organolithium reagents, which are known to react with pyridines. acs.org

Using DFT, one could model the reaction pathway for the deprotonation at the C7 position (the carbon attached to the ring), which is activated by the adjacent aromatic system. Calculations would involve locating the geometry of the transition state (TS) for the hydrogen abstraction and calculating its energy, which corresponds to the activation energy of the reaction. The resulting lithiated intermediate could also be modeled. Such studies reveal the feasibility of a reaction and provide insight into its kinetics and thermodynamics. nih.gov

Table 4: Hypothetical Reaction Profile for Deprotonation of this compound (Note: Representative energy values for a reaction with a generic strong base 'B'.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + B0.0
Transition State (TS)[C₇-H---B]‡+15.2
ProductsLithiated Intermediate + HB⁺-5.4

This interactive table outlines a hypothetical energy profile for a deprotonation reaction.

Theoretical Studies on Reactive Intermediates and Pyridyne Analogs Bearing Alkyl Substituents

Pyridynes are highly reactive intermediates derived from pyridines by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. Computational studies are essential for understanding their structure and reactivity. nih.gov

A theoretical study could investigate the properties of a pyridyne derived from this compound, for example, 2-(1,3-dimethyl-butyl)-3,4-pyridyne. The presence of the bulky, electron-donating alkyl group at C2 would significantly influence the pyridyne's properties. According to the aryne distortion model, which correlates the distortion of the bond angles at the aryne carbons with regioselectivity, the C2-substituent would likely lead to a flattening of the internal angle at C4. nih.gov This distortion would make C4 the preferred site for nucleophilic attack, thus controlling the regioselectivity of subsequent trapping reactions. DFT calculations could quantify this distortion and predict the charge distribution in the pyridyne, confirming the C4 position as the more electrophilic carbon of the triple bond.

Analytical Methodologies for Characterization and Detection of 2 1,3 Dimethyl Butyl Pyridine

Chromatographic Separation Techniques

Chromatography is indispensable for isolating specific analytes from complex mixtures, a common requirement in chemical analysis. For a semi-volatile organic compound like 2-(1,3-Dimethyl-butyl)-pyridine, both gas and liquid chromatography offer powerful separation capabilities.

Gas Chromatography (GC) for Separation and Identification

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. cdc.gov Due to its alkyl-substituted pyridine (B92270) structure, this compound is well-suited for GC analysis. The separation is based on the compound's partitioning between a stationary phase coated on a capillary column and an inert carrier gas.

The choice of the stationary phase is critical for achieving good resolution. For alkylpyridines, a non-polar or mid-polarity column is typically effective. nih.gov A common choice would be a column coated with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), which separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the phenyl groups. A flame ionization detector (FID) provides high sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification. cdc.gov

Disclaimer: The following table presents typical parameters for the GC analysis of alkylpyridines. Optimal conditions for this compound would require experimental verification.

Table 1: Illustrative Gas Chromatography (GC) Parameters

Parameter Value/Description
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium or Hydrogen, Constant Flow Rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) or Splitless for trace analysis
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temp. | FID: 300 °C; MS Transfer Line: 280 °C |

Liquid Chromatography (LC) for Complex Mixture Analysis

For samples in a liquid matrix or for compounds that are not sufficiently volatile or thermally stable, High-Performance Liquid Chromatography (HPLC) is the method of choice. cdc.gov The analysis of basic compounds like pyridines via reversed-phase (RP) HPLC can be challenging due to potential interactions between the basic nitrogen atom and residual acidic silanol (B1196071) groups on the silica-based stationary phase, which can lead to poor peak shape (tailing).

To overcome this, several strategies can be employed. Using a high-purity, end-capped C18 or C8 column minimizes the available silanol groups. Furthermore, buffering the mobile phase to a slightly acidic pH (e.g., pH 3-5) ensures that the pyridine nitrogen is protonated, which typically results in better peak symmetry. A mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water with a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is common. Detection is usually performed with a UV detector, as the pyridine ring is UV-active.

Disclaimer: The following table presents a hypothetical set of conditions for the LC analysis of this compound. These parameters would serve as a starting point for method development.

Table 2: Illustrative Liquid Chromatography (LC) Parameters

Parameter Value/Description
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., Zorbax, XBridge)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5)
Mobile Phase B Acetonitrile
Gradient Start at 10% B, linear to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C

| Detector | UV-Vis Diode Array Detector (DAD) at ~260 nm |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both the identification of unknown compounds and the quantification of known ones.

Electron Ionization (EI) and Chemical Ionization (CI) Techniques

When coupled with GC, MS with Electron Ionization (EI) is a standard technique. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. wikipedia.org The resulting fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for identification.

For this compound (Molecular Weight: 163.26 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. The primary fragmentation pathway for 2-alkylpyridines is typically alpha-cleavage (α-cleavage) at the bond between the pyridine ring and the alkyl side chain. This results from the cleavage of the C-C bond adjacent to the aromatic ring, which is the most favorable cleavage site. cdnsciencepub.com

Predicted EI Fragmentation:

m/z 163 (M⁺): The molecular ion.

m/z 148: Loss of a methyl group (•CH₃) from the side chain.

m/z 106: The most significant fragment, resulting from α-cleavage and loss of a C₄H₉ radical (57 Da). This corresponds to the pyridinylmethylium cation.

m/z 79: Pyridine cation, from cleavage of the entire side chain.

Chemical Ionization (CI) is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. This results in significantly less fragmentation, typically producing a prominent protonated molecule, [M+H]⁺. For this compound, CI would be expected to produce a strong signal at m/z 164, unequivocally confirming the molecular weight of the compound.

Disclaimer: The m/z values in the following table are predicted based on general fragmentation rules for alkylpyridines and have not been confirmed by experimental data for this specific compound.

Table 3: Predicted Mass Spectral Fragments (EI-MS)

m/z Proposed Fragment Formula
163 Molecular Ion [C₁₁H₁₇N]⁺•
148 [M - CH₃]⁺ [C₁₀H₁₄N]⁺
120 [M - C₃H₇]⁺ [C₈H₁₀N]⁺
106 [M - C₄H₉]⁺ (α-cleavage) [C₇H₈N]⁺

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is particularly useful for identifying compounds in complex matrices. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. tandfonline.com

For this compound, one could select the [M+H]⁺ ion (m/z 164) from a soft ionization source or the major EI fragment at m/z 106 as the precursor. Fragmenting the m/z 106 ion would yield further characteristic product ions derived from the pyridinylmethylium structure, providing unambiguous confirmation of that substructure. This technique is highly selective and sensitive, making it ideal for targeted quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. A complete analysis typically involves acquiring both ¹H NMR and ¹³C NMR spectra. acs.org

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the protons on the alkyl side chain. The four protons on the substituted pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will have characteristic chemical shifts and splitting patterns (coupling constants) that confirm the 2-substitution pattern. acs.orgaip.org The protons on the dimethylbutyl side chain will appear in the aliphatic region (typically δ 0.8-3.0 ppm).

The ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 5 carbons of the pyridine ring and the 6 carbons of the side chain, confirming the total number of non-equivalent carbon atoms. acs.org

Disclaimer: The chemical shifts in the following tables are estimated based on established values for substituted pyridines and alkyl groups. Actual experimental values may vary.

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity
Pyridine H-6 8.4 - 8.6 Doublet (d)
Pyridine H-3 7.0 - 7.2 Doublet (d)
Pyridine H-4 7.5 - 7.7 Triplet of Doublets (td)
Pyridine H-5 7.0 - 7.2 Triplet (t)
Side Chain CH (pos 1) 2.7 - 2.9 Multiplet (m)
Side Chain CH₂ 1.4 - 1.8 Multiplet (m)
Side Chain CH (pos 3) 1.6 - 1.9 Multiplet (m)
Side Chain CH₃ (pos 1) 1.2 - 1.3 Doublet (d)
Side Chain CH₃ (pos 3) 0.8 - 0.9 Doublet (d)

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted δ (ppm)
Pyridine C-2 163 - 166
Pyridine C-6 148 - 150
Pyridine C-4 135 - 137
Pyridine C-3 120 - 122
Pyridine C-5 122 - 124
Side Chain C-1 42 - 45
Side Chain C-2 47 - 50
Side Chain C-3 28 - 31
Side Chain C-1' (CH₃) 20 - 22
Side Chain C-4 22 - 24

One- and Two-Dimensional NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Through a combination of one- and two-dimensional NMR experiments, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 1,3-dimethyl-butyl substituent. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the alkyl chain will resonate in the upfield region (δ 0.8-3.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The pyridine ring carbons are expected to appear in the downfield region (δ 120-160 ppm), with the carbon atom attached to the nitrogen being the most deshielded. The aliphatic carbons of the 1,3-dimethyl-butyl group will resonate in the upfield region (δ 10-40 ppm).

COSY (Correlation Spectroscopy): This 2D NMR experiment establishes proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the pyridine ring and within the alkyl side chain, confirming their connectivity. For instance, it would show a correlation between the methine proton at the 1-position of the butyl group and the adjacent methylene (B1212753) and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D NMR technique that correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments of the more readily interpretable ¹H NMR spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
H-6 (Pyridine) 8.4 - 8.6 Doublet
H-3 (Pyridine) 7.0 - 7.2 Doublet
H-4 (Pyridine) 7.5 - 7.7 Triplet
H-5 (Pyridine) 7.0 - 7.2 Triplet
H-1' (Butyl) 2.7 - 2.9 Multiplet
H-2' (Butyl) 1.5 - 1.7 Multiplet
H-3' (Butyl, CH) 1.6 - 1.8 Multiplet
H-4' (Butyl, CH₃) 0.8 - 1.0 Doublet
1'-CH₃ 1.2 - 1.4 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-2 (Pyridine) 163 - 165
C-6 (Pyridine) 148 - 150
C-4 (Pyridine) 135 - 137
C-3 (Pyridine) 120 - 122
C-5 (Pyridine) 122 - 124
C-1' (Butyl) 38 - 42
C-2' (Butyl) 40 - 44
C-3' (Butyl) 28 - 32
C-4' (Butyl, CH₃) 22 - 25
1'-CH₃ 20 - 23

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques are fundamental for identifying the functional groups and electronic properties of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would exhibit characteristic absorption bands for the pyridine ring and the alkyl substituent.

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.

Aliphatic C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H bonds of the 1,3-dimethyl-butyl group.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the aromatic and aliphatic C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹).

For comparison, the gas-phase IR spectrum of 2-tert-butylpyridine (B1266198) shows prominent peaks corresponding to these vibrational modes. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore. Typically, pyridine and its alkyl derivatives exhibit two main absorption bands in the UV region:

A strong absorption band around 200-220 nm, corresponding to a π → π* transition.

A weaker band around 250-270 nm, attributed to an n → π* transition involving the non-bonding electrons of the nitrogen atom.

The exact position and intensity of these bands can be influenced by the solvent and the nature of the alkyl substituent. For instance, the UV-Vis spectrum of 2-acetylpyridine (B122185) shows characteristic absorptions that can be compared to those expected for this compound. spectrabase.com

Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring

For the detection of this compound at low concentrations, particularly in environmental samples, more sensitive and selective techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. acs.orgnih.govnih.gov In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification. The determination of various alkylpyridines in environmental matrices such as water and soil has been successfully achieved using GC-MS. nih.gov

For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves multiple stages of mass analysis, which helps to reduce background noise and interferences, thereby improving the limits of detection. researchgate.net Other advanced methods for the trace analysis of pyridine derivatives in environmental samples include high-performance liquid chromatography (HPLC) and various sample preparation techniques like solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), which help to pre-concentrate the analyte before instrumental analysis. researchgate.net

Industrial and Advanced Materials Applications of 2 1,3 Dimethyl Butyl Pyridine Excluding Biological/pharmaceutical

Q & A

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Crystallize the compound via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data using a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL (for small molecules) to model bond lengths/angles and thermal displacement parameters. Compare with analogous pyridine derivatives (e.g., 2-(piperidin-2-yl)pyridine ) .

Q. What computational methods are suitable for predicting its reactivity in catalytic systems?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine nitrogen and alkyl chain. Use molecular docking to study interactions with biological targets (e.g., enzymes) .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be addressed?

  • Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Validate dose-response curves (IC50 values) using fluorescence polarization or surface plasmon resonance (SPR) . Cross-reference with structurally similar compounds (e.g., 2-(1,3-benzodioxol-5-yl)pyrrolidine derivatives ) to identify structure-activity relationships .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Monitor enantiomeric excess via chiral GC-MS or circular dichroism (CD) . Optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated coupling) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility profiles?

  • Methodology : Systematically test solubility in polar (water, ethanol) and nonpolar solvents (hexane) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation. Compare with pyridine analogs (e.g., 2-isopropenylpyridine ) to contextualize results .

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